4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine physical properties
4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine physical properties
An In-depth Technical Guide to the Physical Properties of 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key building block, understanding its physicochemical characteristics is paramount for its effective handling, reaction optimization, and integration into synthetic workflows. This document consolidates available data on its structural, thermal, and other physical properties, outlines standardized protocols for their experimental determination, and discusses relevant safety considerations. The insights herein are intended to support researchers, chemists, and drug development professionals in leveraging this compound for advanced scientific applications.
Introduction and Compound Significance
4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules, including several approved pharmaceuticals.[1] The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity.[2] The dimethoxymethyl acetal group serves as a protected aldehyde, providing a versatile synthetic handle for further molecular elaboration. The combination of these structural features makes 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine a valuable intermediate for creating complex molecular architectures tailored for specific biological targets. A thorough understanding of its physical properties is the foundational step for its rational use in any research and development setting.
Compound Identification and Molecular Structure
A precise identification is critical for ensuring the correct material is sourced and utilized in experimental work.
| Identifier | Value | Source |
| Chemical Name | 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine | [3][4] |
| CAS Number | 878760-47-5 | [3][4] |
| Molecular Formula | C8H9F3N2O2 | [3][4] |
| Molecular Weight | 222.16 g/mol | [4] |
| SMILES | COC(OC)c1ccnc(C(F)(F)F)n1 | [3] |
| MDL Number | MFCD05662688 | [3] |
Molecular Structure Diagram
The following diagram illustrates the two-dimensional structure of the molecule, highlighting the pyrimidine core and key functional groups.
Caption: 2D structure of 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine.
Physicochemical Properties
The majority of publicly available data for this specific compound is predicted through computational models. While these predictions provide valuable estimates, they should be confirmed by empirical analysis for applications requiring high precision.
| Property | Predicted Value | Notes |
| Boiling Point | 163.8 ± 40.0 °C | Predicted at standard pressure (760 mmHg).[4] |
| Density | 1.290 ± 0.06 g/cm³ | Predicted value, likely at 20 or 25 °C.[4] |
| pKa (most basic) | -2.35 ± 0.31 | Predicted; indicates very weak basicity of the pyrimidine nitrogens.[4] |
Standardized Methodologies for Physical Property Characterization
To validate the predicted properties and establish a definitive profile for 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine, standardized experimental protocols are essential. The following section details the methodologies for determining key physical constants.
Workflow for Physicochemical Characterization
The logical flow for characterizing a novel or sparsely documented compound involves sequential steps from basic observation to instrumental analysis.
Caption: General workflow for experimental physical property determination.
Protocol 1: Boiling Point Determination (Micro-Scale)
Causality: For small-scale research applications where material is precious, a micro-boiling point determination (Siwoloboff method) is preferable to large-scale distillation. This method relies on the principle that a liquid's boiling point is reached when its vapor pressure equals the ambient pressure, observed by a continuous stream of bubbles from a sealed capillary.
Methodology:
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Preparation: Place a few microliters of the sample liquid into a capillary tube (approx. 7-10 cm long, sealed at one end).
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Assembly: Attach the sample tube to a thermometer using a rubber band or wire. Insert a smaller, inverted capillary (sealed at one end) into the sample tube.
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Heating: Immerse the assembly in a heated oil bath equipped with a stirrer for uniform heat distribution.
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Observation: Heat the bath slowly (1-2 °C per minute) as the predicted boiling point is approached. Observe the inverted capillary. A fine stream of bubbles will begin to emerge as dissolved air is expelled.
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Determination: The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the inverted capillary.
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Confirmation: Remove the heat source. The temperature at which the bubble stream ceases and the liquid begins to re-enter the inner capillary is a confirmation of the boiling point. Record this temperature.
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Validation: Repeat the measurement two more times. The reported boiling point should be the average of three consistent readings.
Protocol 2: Density Determination (Pycnometry)
Causality: Pycnometry provides a highly accurate method for determining the density of a liquid by precisely measuring the mass of a known, fixed volume. The choice of a pycnometer with a specific volume allows for reproducible and high-precision measurements, essential for creating reliable data sheets.
Methodology:
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Calibration:
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Thoroughly clean and dry a pycnometer of known volume (e.g., 1 mL or 5 mL).
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Measure the mass of the empty, dry pycnometer (m_empty).
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Fill the pycnometer with deionized water of a known temperature (e.g., 20.0 °C). Ensure no air bubbles are present.
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Measure the mass of the water-filled pycnometer (m_water). The density of water at this temperature is known, allowing for precise volume calibration.
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-
Sample Measurement:
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Empty and thoroughly dry the calibrated pycnometer.
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Fill the pycnometer with the 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine sample, ensuring it is at the same temperature as the water used for calibration.
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Measure the mass of the sample-filled pycnometer (m_sample).
-
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Calculation:
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Mass of the sample: m = m_sample - m_empty
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Volume of the pycnometer (calibrated): V = (m_water - m_empty) / ρ_water
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Density of the sample: ρ_sample = m / V
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-
Validation: Perform the measurement in triplicate to ensure precision and report the average value.
Safety and Handling
While a specific, detailed safety data sheet (SDS) for this exact compound is not widely published, data from chemical vendors and structurally related pyrimidines can be used to infer handling requirements.
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Hazard Identification: The compound is listed with the hazard code "Xi" for irritant.[4] Similar fluorinated and heterocyclic compounds are known to be irritants to the skin, eyes, and respiratory system.[5][6]
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][7]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[5]
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Handling: Avoid breathing vapors or mists.[5] Wash hands thoroughly after handling.[5] Keep away from heat and open flames.[5]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7] Some suppliers may recommend refrigerated storage.[5]
Conclusion
4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine is a valuable chemical intermediate with predicted physical properties that characterize it as a relatively high-boiling liquid with a density greater than water. Its weak basicity is typical for pyrimidines with electron-withdrawing substituents. While computational data provides a strong starting point, the standardized experimental protocols outlined in this guide are crucial for establishing a verified physicochemical profile. Adherence to recommended safety protocols is essential for the responsible handling of this compound in a research environment.
References
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Synthonix. (n.d.). 4-(dimethoxymethyl)-2-(trifluoromethyl)pyrimidine - [D87696]. Retrieved from Synthonix website. [Link]
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Magn Reson Chem. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Retrieved from Wiley Online Library. [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from MedCrave website. [Link]
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- 3. Synthonix, Inc > Synthons > 4-(dimethoxymethyl)-2-(trifluoromethyl)pyrimidine - [D87696] [synthonix.com]
- 4. 4-DIMETHOXYMETHYL-2-TRIFLUOROMETHYL-PYRIMIDINE CAS#: 878760-47-5 [m.chemicalbook.com]
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